Suberic acid-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

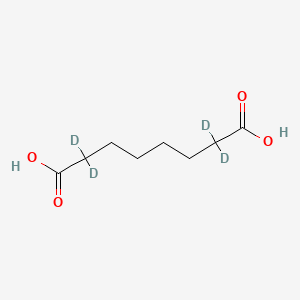

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,7,7-tetradeuteriooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Suberic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of suberic acid-d4, a deuterated form of suberic acid. It details its primary application as an internal standard in quantitative mass spectrometry and its relevance in the study of fatty acid metabolism. This document includes key physical and chemical data, a detailed experimental protocol for its use, and visualizations of metabolic pathways and experimental workflows.

Core Chemical Properties

This compound, also known as octanedioic acid-d4, is a stable isotope-labeled version of suberic acid. The deuterium labeling makes it an ideal internal standard for analytical applications, particularly in mass spectrometry, as it is chemically identical to the endogenous compound but distinguishable by its mass.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, suberic acid.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Octanedioic-2,2,7,7-d4 acid | [2] |

| Synonyms | This compound, Octanedioic acid-d4 | [3] |

| Chemical Formula | C₈H₁₀D₄O₄ | [2] |

| Molecular Weight | 178.22 g/mol | [2] |

| CAS Number | 19031-57-3 | [2] |

| Appearance | White to light yellow solid | [3] |

| Purity | Typically ≥98% | [4] |

Table 2: Physical Properties

| Property | Value | Notes | Reference(s) |

| Melting Point | 140-144 °C | Data for non-deuterated suberic acid. The melting point of the deuterated form is expected to be very similar. | [4][5] |

| Boiling Point | 230 °C at 15 mmHg | Data for non-deuterated suberic acid. | [5] |

| Solubility | |||

| Water | 2.46 g/L | Data for non-deuterated suberic acid. | |

| DMSO | 55 mg/mL | Data for non-deuterated suberic acid. | |

| Ethanol | Soluble | Data for non-deuterated suberic acid. | |

| Ether | Slightly soluble | Data for non-deuterated suberic acid. | |

| Chloroform | Almost insoluble | Data for non-deuterated suberic acid. |

Metabolic Significance: The Omega-Oxidation Pathway

Suberic acid is a dicarboxylic acid that is formed as a product of the omega-oxidation of medium-chain fatty acids. This is typically a minor metabolic pathway, but it becomes more significant when the primary pathway, beta-oxidation, is impaired.[6] In certain genetic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is an accumulation of medium-chain fatty acids, which are then shunted to the omega-oxidation pathway. This leads to an increased production and urinary excretion of dicarboxylic acids, including suberic acid.[7][8][9] Therefore, the quantification of suberic acid in biological fluids is a key diagnostic marker for these disorders.

Experimental Protocols: Quantification of Suberic Acid in Urine

The primary application of this compound is as an internal standard for the accurate quantification of suberic acid in biological samples, such as urine or plasma, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[10]

Detailed Methodology for GC-MS Analysis of Urinary Suberic Acid

This protocol describes the analysis of suberic acid in urine using this compound as an internal standard, followed by extraction, derivatization, and GC-MS analysis.

1. Sample Preparation and Internal Standard Spiking:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 3000 x g for 5 minutes to pellet any precipitate.

-

To 1 mL of the urine supernatant in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

-

Vortex the sample for 30 seconds.

2. Extraction:

-

Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the tube tightly and heat at 70°C for 1 hour to convert the carboxylic acid groups to their volatile trimethylsilyl (TMS) esters.[11][12]

-

Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (for TMS derivatives):

-

Suberic Acid: m/z specific to the TMS derivative (quantifier and qualifier ions).

-

This compound: m/z corresponding to the deuterated TMS derivative (quantifier and qualifier ions).

-

5. Quantification:

-

Generate a calibration curve by preparing standards containing known concentrations of suberic acid and a fixed concentration of this compound.

-

Process the standards in the same manner as the urine samples.

-

Calculate the ratio of the peak area of the suberic acid quantifier ion to the peak area of the this compound quantifier ion.

-

Plot this ratio against the concentration of suberic acid to create a linear regression curve.

-

Determine the concentration of suberic acid in the unknown urine samples by applying their peak area ratios to the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and clinicians studying fatty acid metabolism and diagnosing related inborn errors of metabolism. Its chemical and physical properties are nearly identical to its non-deuterated analog, making it the gold standard for use as an internal standard in quantitative mass spectrometry. The detailed protocol provided in this guide offers a robust method for the accurate and precise measurement of suberic acid in biological matrices, facilitating reliable diagnostic and research outcomes.

References

- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 2. This compound | CAS 19031-57-3 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Suberic acid - Wikipedia [en.wikipedia.org]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

- 7. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 9. Human Metabolome Database: Showing metabocard for Suberic acid (HMDB0000893) [hmdb.ca]

- 10. scispace.com [scispace.com]

- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Suberic Acid-d4: Technical Data and Supplier Information

Suberic acid-d4, the deuterated form of suberic acid (also known as octanedioic acid), is a stable isotope-labeled compound valuable in various research applications, particularly in mass spectrometry-based studies for metabolic flux analysis and as an internal standard. This document provides the Chemical Abstracts Service (CAS) number for this compound and lists current suppliers.

Chemical Identification

| Compound Name | Synonym(s) | CAS Number |

| This compound | Octanedioic acid-d4 | 19031-57-3[1][2][3] |

| Suberic acid (unlabeled) | 1,8-Octanedioic acid | 505-48-6[2][4][5] |

Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table lists several known suppliers. It is recommended to contact the suppliers directly for current availability, pricing, and product specifications.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK--[1] |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK--[2] |

| LGC Standards | --INVALID-LINK--[3] |

| Mithridion | --INVALID-LINK-- |

| Pharmaffiliates | --INVALID-LINK--[6] |

It is important to note that Pharmaffiliates lists this compound Bis(N-Hydroxysuccinimide Ester), a derivative of this compound used as a crosslinking agent[6].

Experimental Workflow: General Application as an Internal Standard

The following diagram illustrates a generalized workflow for the use of this compound as an internal standard in a quantitative mass spectrometry experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suberic acid (2,2,7,7-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-6143-1 [isotope.com]

- 3. This compound | CAS 19031-57-3 | LGC Standards [lgcstandards.com]

- 4. chem-suppliers.com [chem-suppliers.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Suberic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated suberic acid. Deuterium-labeled compounds, such as deuterated suberic acid, are invaluable tools in drug discovery and development, offering enhanced metabolic stability and utility in pharmacokinetic studies.[1] This document outlines a proposed synthetic pathway, a detailed purification protocol, and methods for analytical characterization.

Introduction to Deuterated Suberic Acid

Suberic acid, a naturally occurring dicarboxylic acid, and its deuterated analogues are of significant interest in medicinal chemistry.[2] The replacement of hydrogen with deuterium atoms can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and potentially improving a drug's pharmacokinetic profile. This guide focuses on the preparation of perdeuterated suberic acid (suberic acid-d12), where all non-exchangeable hydrogen atoms are replaced by deuterium.

Synthesis of Deuterated Suberic Acid

A robust method for the synthesis of perdeuterated aliphatic dicarboxylic acids is through catalytic hydrogen-deuterium (H/D) exchange in a hydrothermal process. This approach offers high deuterium incorporation in a single step.

Proposed Synthetic Pathway: Catalytic H/D Exchange

The proposed synthesis involves the direct exchange of hydrogen for deuterium atoms on the suberic acid backbone using deuterium oxide (D₂O) as the deuterium source and a platinum-on-carbon (Pt/C) catalyst at elevated temperatures. This method has been shown to be effective for the deuteration of aromatic rings and other aliphatic compounds.[3]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Suberic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of Suberic acid-d4 (Octanedioic acid-d4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant pathways and workflows.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Suberic Acid

| Property | This compound | Suberic Acid (Unlabeled) |

| Synonyms | Octanedioic acid-d4, 2,2,7,7-tetradeuteriooctanedioic acid | Octanedioic acid, Cork acid, 1,6-Hexanedicarboxylic acid |

| Molecular Formula | C₈H₁₀D₄O₄ | C₈H₁₄O₄ |

| Molecular Weight | 178.22 g/mol [1] | 174.19 g/mol [2][3][4] |

| CAS Number | 19031-57-3[1][5] | 505-48-6[3] |

| Appearance | White to off-white solid/powder[6] | White crystalline powder[3] |

| Melting Point | Not explicitly reported; expected to be similar to unlabeled Suberic acid. | 140-144 °C[3][6][7] |

| Boiling Point | Not explicitly reported; expected to be similar to unlabeled Suberic acid. | 279 °C (at 100 mmHg)[3] |

| Purity | Typically >95% (HPLC)[8] | ≥98% or ≥99.5%[3][9] |

| Storage Temperature | +4°C[8] | Store below +30°C[7] |

Table 2: Solubility Profile

| Solvent | This compound | Suberic Acid (Unlabeled) |

| Water | Not explicitly reported; expected to be slightly soluble. | Slightly soluble (2.46 g/L) |

| Alcohol (Ethanol) | Not explicitly reported; expected to be soluble. | Soluble[3] |

| Ether | Not explicitly reported; expected to be slightly soluble. | Slightly soluble[3] |

| Chloroform | Not explicitly reported; expected to be insoluble. | Insoluble |

Experimental Protocols

This section details methodologies for key experiments related to the handling and analysis of this compound.

Synthesis of Deuterated Dicarboxylic Acids (General Protocol)

While a specific protocol for this compound synthesis is not detailed in the provided results, a general method for preparing α-deuterated carboxylic acids involves the following steps[10]:

-

Hydrogen/Deuterium Exchange: The corresponding non-deuterated malonic acid is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O).

-

Decarboxylation: The deuterated malonic acid derivative is then decarboxylated to yield the final α-deuterated carboxylic acid.

-

Purification: This method is described as efficient and often does not require extensive purification, with yields typically ranging from 83% to 94%[10].

Determination of Melting Point (General Protocol)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus[7][11][12][13].

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is then heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C)[11].

Determination of Solubility (General Protocol)

A general procedure to determine the solubility of a compound in various solvents involves the following steps[14][15][16][17]:

-

Sample Preparation: A pre-weighed small amount of the solid (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.

-

Mixing: The test tube is shaken vigorously after each addition of the solvent.

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If it does not, it is classified as insoluble or slightly soluble. The process can be aided by vortexing, sonication, or gentle warming[16].

Use of this compound as an Internal Standard in LC-MS/MS Analysis (General Protocol)

This compound is commonly used as an internal standard for the accurate quantification of unlabeled Suberic acid in biological samples. A general workflow is as follows:

-

Sample Preparation:

-

A known amount of the biological sample (e.g., plasma, urine, tissue homogenate) is taken.

-

A precise amount of this compound internal standard solution is added to the sample.

-

Proteins are precipitated using a suitable solvent (e.g., methanol).

-

The sample is centrifuged, and the supernatant is collected.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a liquid chromatography (LC) system.

-

A suitable column and mobile phase gradient are used to separate Suberic acid from other components in the matrix.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

-

The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to detect the precursor and product ions of both unlabeled Suberic acid and this compound.

-

-

Quantification:

-

The peak areas of the analyte (Suberic acid) and the internal standard (this compound) are measured.

-

The concentration of Suberic acid in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Suberic acid and a constant concentration of the internal standard.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Dicarboxylic Acids

Suberic acid is an intermediate in the metabolism of long-chain dicarboxylic acids. This metabolic process primarily involves ω-oxidation followed by peroxisomal β-oxidation[18][19].

dot

Caption: Metabolic pathway of long-chain dicarboxylic acids via ω-oxidation and peroxisomal β-oxidation.

Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard like this compound.

dot

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem-suppliers.com [chem-suppliers.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 19031-57-3 | LGC Standards [lgcstandards.com]

- 6. Suberic acid, 98% 505-48-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. This compound | CAS 19031-57-3 | LGC Standards [lgcstandards.com]

- 9. Suberic Acid Manufacturer in Maharashtra - Best Price [moltuslab.net]

- 10. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Suberic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of Suberic acid-d4 (Octanedioic acid-d4), a deuterated stable isotope-labeled compound. Ensuring the stability and isotopic purity of such reagents is critical for their use as internal standards in quantitative analyses (e.g., NMR, GC-MS, LC-MS) and as tracers in metabolic research.[1] This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage Conditions

The stability of this compound is contingent on appropriate storage conditions to prevent chemical degradation and hydrogen-deuterium (H-D) exchange. Recommendations for the solid compound and its solutions are summarized below.

Storage of Solid this compound

Proper storage as a neat (solid) compound is crucial for long-term stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term (years)[2] 4°C for medium-term (up to 2 years)[2][3] Room Temperature (short-term) | Minimizes potential for thermal degradation (e.g., decarboxylation)[4] |

| Atmosphere | Store in a tightly sealed container[4] Consider storage in a desiccator or under an inert atmosphere (e.g., argon, nitrogen)[5] | Suberic acid can be hygroscopic; minimizing moisture exposure is critical to prevent H-D exchange[5] |

| Light | Protect from light[6] | Reduces the risk of photolytic degradation[7] |

| Purity | Use high-purity this compound (≥98%)[2][6] | Impurities can catalyze degradation reactions |

Storage of this compound Stock Solutions

Stock solutions are more susceptible to degradation and H-D exchange than the solid compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -80°C for up to 6 months[1][8] -20°C for up to 1 month[1][8] | Low temperatures slow down degradation reactions and reduce solvent evaporation |

| Solvent | Use aprotic, anhydrous deuterated solvents whenever possible | Minimizes the source of protons for H-D exchange[5] |

| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles that can introduce moisture and accelerate degradation |

| Preparation | Prepare fresh working solutions for immediate use, especially for in-vivo experiments[1] | Ensures the accuracy of the concentration and isotopic purity at the time of the experiment |

Potential Degradation Pathways and Stability Challenges

Understanding the potential routes of degradation is fundamental to designing appropriate stability studies and handling procedures.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a primary concern for deuterated compounds, where a deuterium atom is replaced by a hydrogen atom from the environment.[5] For this compound, the deuterium atoms are on the carbons alpha to the carbonyl groups (C2 and C7), which are not readily exchangeable under neutral conditions. However, exposure to moisture, especially under acidic or basic conditions, can facilitate this exchange.

Chemical Degradation

The dicarboxylic acid structure of suberic acid is susceptible to several degradation pathways, particularly under stress conditions.

-

Oxidation : Long-term exposure to oxygen, especially in the presence of light or metal contaminants, can lead to oxidative degradation.[4]

-

Decarboxylation : While typically requiring elevated temperatures, decarboxylation can occur, leading to the loss of a carboxyl group.[4]

-

Esterification : If stored in the presence of alcohols, even in trace amounts, acid-catalyzed esterification can occur over time.[4]

A logical workflow for assessing these potential degradation pathways is crucial.

References

- 1. This compound | CAS 19031-57-3 | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. sgs.com [sgs.com]

- 4. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. acdlabs.com [acdlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Isotopic Purity of Suberic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Suberic acid-d4. This compound serves as a crucial internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in various research and development applications.

Introduction to this compound

This compound is a deuterated form of suberic acid (octanedioic acid), a naturally occurring dicarboxylic acid. In this compound, four hydrogen atoms are replaced with deuterium atoms, most commonly at the 2,2,7,7 positions. This isotopic labeling makes it an ideal internal standard for quantitative studies of its unlabeled counterpart and other related metabolites. The near-identical physicochemical properties to the endogenous suberic acid ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric analysis. Commercial suppliers typically offer this compound with an isotopic purity of 98% or greater[1].

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common strategy involves the deuteration of a suitable precursor followed by chemical modifications to yield the final product. One such approach is the hydrogen/deuterium exchange on a malonic acid derivative, followed by chain elongation and decarboxylation.

A generalized synthetic pathway is outlined below:

Caption: Generalized synthetic pathway for this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its use as an internal standard. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The isotopic purity of a batch of this compound is determined by the relative abundance of its isotopologues. The table below presents a typical, representative distribution for a commercial standard with >98% isotopic purity.

| Isotopologue | Designation | Expected Mass (Da) | Representative Abundance (%) |

| Unlabeled | d0 | 174.0892 | < 0.5 |

| Monodeuterated | d1 | 175.0955 | < 1.0 |

| Dideuterated | d2 | 176.1018 | < 1.5 |

| Trideuterated | d3 | 177.1081 | < 2.0 |

| Tetradeuterated | d4 | 178.1144 | > 98.0 |

Experimental Protocols

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For dicarboxylic acids like suberic acid, a derivatization step is necessary to increase volatility and improve chromatographic performance.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol (with Silylation):

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Derivatization:

-

Transfer 100 µL of the stock solution to a clean, dry reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 50 to 500 to identify the derivatized suberic acid peaks, followed by Selected Ion Monitoring (SIM) of the characteristic ions for each isotopologue for accurate quantification.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized this compound.

-

Extract the ion chromatograms for the molecular ions or characteristic fragment ions of each isotopologue (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic distribution.

-

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Protocol:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL).

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI) in negative ion mode.

-

Ion Spray Voltage: -4500 V.

-

Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Define the precursor-to-product ion transitions for each isotopologue (d0 to d4). For example:

-

d0: m/z 173.1 → [fragment ion]

-

d1: m/z 174.1 → [fragment ion]

-

d2: m/z 175.1 → [fragment ion]

-

d3: m/z 176.1 → [fragment ion]

-

d4: m/z 177.1 → [fragment ion]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for each MRM transition corresponding to the different isotopologues.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

-

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. This guide has provided an in-depth overview of the synthesis and, more importantly, detailed experimental protocols for the analysis of its isotopic purity using GC-MS and LC-MS/MS. By following these methodologies, researchers, scientists, and drug development professionals can confidently assess the quality of their this compound standard, ensuring the reliability and accuracy of their experimental results.

References

The Role of Suberic Acid-d4 in Dicarboxylic Acid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of suberic acid-d4 in the study of dicarboxylic acid metabolism. Suberic acid, an eight-carbon dicarboxylic acid, is a key metabolite in the omega-oxidation pathway of fatty acids. Its elevated levels in biological fluids are often indicative of underlying metabolic disorders, particularly those related to fatty acid oxidation. The use of its stable isotope-labeled counterpart, this compound, as an internal standard has revolutionized the quantitative analysis of dicarboxylic acids, offering enhanced accuracy and precision in complex biological matrices.

This guide delves into the metabolic pathways involving suberic acid, details the experimental protocols for its quantification using mass spectrometry, presents relevant quantitative data, and provides visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Dicarboxylic Acid Metabolism: The Central Role of Suberic Acid

Dicarboxylic acids are produced through the omega (ω)-oxidation of fatty acids, an alternative pathway to the more common beta (β)-oxidation. This pathway becomes particularly significant when β-oxidation is impaired due to genetic defects or physiological stress.

The process begins with the oxidation of the terminal methyl group of a fatty acid in the endoplasmic reticulum, a reaction catalyzed by cytochrome P450 enzymes. This initial hydroxylation is followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. These dicarboxylic acids are then transported to peroxisomes for shortening via β-oxidation. Suberic acid is a prominent medium-chain dicarboxylic acid that arises from the β-oxidation of longer-chain dicarboxylic acids. Its accumulation, along with other dicarboxylic acids like adipic acid, in urine is a hallmark of dicarboxylic aciduria, a key indicator of several metabolic diseases.

Signaling Pathways and Metabolic Workflows

The metabolic journey from fatty acids to suberic acid and its subsequent degradation involves a coordinated series of enzymatic reactions occurring in different cellular compartments.

Once formed, dicarboxylic acids, including suberic acid, undergo β-oxidation within the peroxisomes. This process involves a series of four enzymatic reactions that shorten the carbon chain by two carbons in each cycle, producing acetyl-CoA.

Quantitative Analysis of Dicarboxylic Acids using this compound

The accurate quantification of suberic acid and other dicarboxylic acids in biological matrices like urine and plasma is crucial for the diagnosis and monitoring of metabolic disorders. Isotope dilution mass spectrometry, using stable isotope-labeled internal standards, is the gold standard for such analyses. This compound, with four deuterium atoms replacing hydrogen atoms, is an ideal internal standard for suberic acid. It shares identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are representative tables summarizing typical validation parameters for the quantification of suberic acid using isotope dilution mass spectrometry.

Table 1: Linearity of Suberic Acid Quantification *

| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| GC-MS | 5 - 1000 | >0.99 |

| LC-MS/MS | 1 - 2500 | >0.99 |

Note: These values are representative and may vary depending on the specific instrumentation and method parameters.

Table 2: Precision and Accuracy of Suberic Acid Quantification *

| Analytical Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LC-MS/MS | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 10 | < 10 | 90 - 110 | |

| High QC | < 10 | < 10 | 90 - 110 |

Note: QC refers to Quality Control samples. These values are illustrative of typical performance for methods utilizing deuterated internal standards.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of dicarboxylic acids, with a focus on suberic acid, using this compound as an internal standard.

Experimental Workflow

A typical workflow for the quantitative analysis of dicarboxylic acids from biological samples involves several key steps, from sample preparation to data analysis.

Detailed Protocol for Urinary Dicarboxylic Acid Analysis by GC-MS

This protocol outlines a common method for the analysis of dicarboxylic acids in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation and Internal Standard Spiking:

-

To 1 mL of urine in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

-

Add 100 µL of 5 M HCl to acidify the sample to approximately pH 1-2.

-

Add sodium chloride to saturate the aqueous phase.

2. Extraction:

-

Add 3 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract under a gentle stream of nitrogen at 40°C.

3. Derivatization:

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) esters of the dicarboxylic acids.

-

Cool the sample to room temperature.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitor Ions: Select characteristic ions for the TMS derivatives of suberic acid and this compound.

-

5. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of suberic acid and a fixed concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of suberic acid in the urine samples using the regression equation from the calibration curve.

Detailed Protocol for Plasma Dicarboxylic Acid Analysis by LC-MS/MS

This protocol describes a method for the analysis of dicarboxylic acids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Internal Standard Spiking:

-

To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

2. Extraction:

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the dicarboxylic acids.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for suberic acid and this compound.

-

4. Quantification:

-

Construct a calibration curve as described in the GC-MS protocol.

-

Calculate the concentration of suberic acid in the plasma samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

This compound is an indispensable tool in the field of dicarboxylic acid metabolism research. Its use as an internal standard in mass spectrometry-based methods provides the accuracy and precision required for the reliable quantification of suberic acid and other dicarboxylic acids in complex biological samples. This technical guide has provided an in-depth overview of the metabolic context of suberic acid, detailed experimental protocols for its analysis, and representative data to aid researchers in their study of dicarboxylic acid metabolism and its associated disorders. The continued application of these methodologies will undoubtedly lead to a greater understanding of the pathophysiology of these conditions and aid in the development of new diagnostic and therapeutic strategies.

Suberic Acid-d4 as a Biomarker in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Suberic Acid in Metabolic Monitoring

Suberic acid (octanedioic acid) is a dicarboxylic acid that emerges as a critical biomarker in the study of human metabolism, particularly in the context of inherited metabolic disorders.[1][2] Under normal physiological conditions, fatty acids are primarily catabolized through the mitochondrial beta-oxidation pathway to generate energy. However, when this primary pathway is compromised due to genetic defects, the body activates an alternative route known as omega-oxidation, which occurs in the endoplasmic reticulum.[3][4][5] This process leads to the formation of dicarboxylic acids, including suberic acid, which are then excreted in the urine.[1][2][3]

Elevated levels of suberic acid are a hallmark of several fatty acid oxidation disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a rare autosomal recessive genetic disorder.[1][2] In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to their accumulation and subsequent conversion to suberic acid and other dicarboxylic acids via the omega-oxidation pathway. Therefore, the accurate quantification of suberic acid in urine serves as a crucial diagnostic and monitoring tool for this and other related metabolic conditions.

To achieve the high precision and accuracy required for clinical and research applications, stable isotope-labeled internal standards are employed in analytical methodologies. Suberic acid-d4, a deuterated analog of suberic acid, is the ideal internal standard for its quantification. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of the role of this compound in metabolic research, detailing its metabolic origin, analytical methodologies for its quantification, and its application as a biomarker.

Metabolic Pathway: The Genesis of Suberic Acid via Omega-Oxidation

When the primary pathway for fatty acid breakdown, beta-oxidation, is impaired, the body reroutes medium-chain fatty acids to the omega-oxidation pathway within the smooth endoplasmic reticulum of the liver and kidneys.[3][4][5] This alternative metabolic route is a three-step process that converts a fatty acid into a dicarboxylic acid.

The key enzymes involved in this pathway are:

-

Cytochrome P450 monooxygenases: These enzymes initiate the process by hydroxylating the terminal methyl group (the omega carbon) of the fatty acid.[3][6]

-

Alcohol dehydrogenase: The newly formed hydroxyl group is then oxidized to an aldehyde.[3][5]

-

Aldehyde dehydrogenase: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid like suberic acid.[3][5]

The resulting dicarboxylic acids are more water-soluble and can be excreted in the urine. In conditions like MCAD deficiency, the increased flux of medium-chain fatty acids through this pathway leads to a significant elevation of urinary suberic acid levels.

Quantitative Data: Urinary Suberic Acid Levels

The concentration of suberic acid in urine is a key indicator of underlying metabolic dysfunction. The following table summarizes typical concentration ranges observed in healthy individuals and patients with MCAD deficiency. It is important to note that values can vary based on factors such as age, diet, and clinical status (e.g., during an acute metabolic crisis versus an asymptomatic period).

| Population | Condition | Specimen | Suberic Acid Concentration (μmol/mmol creatinine) | Reference |

| Children (1-13 years) | Normal (30 h fasting) | Urine | 20.120 ± 9.0866 | [7] |

| Chinese Patients | MCAD Deficiency | Urine | Elevated (specific range not provided, but noted as the most specific dicarboxylic acid marker) | [1] |

Experimental Protocols: Quantification of Suberic Acid

The accurate quantification of suberic acid requires robust and validated analytical methods. While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized, LC-MS/MS is often preferred for its high sensitivity, specificity, and simpler sample preparation.

LC-MS/MS Method for Urinary Suberic Acid using this compound

This protocol describes a stable isotope dilution LC-MS/MS method for the quantification of suberic acid in urine, employing this compound as the internal standard. This "dilute and shoot" method is designed for high-throughput analysis.

4.1.1 Sample Preparation

-

Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

-

If the urine sample contains visible sediment, centrifuge at 2000 x g for 5 minutes.

-

In a clean microcentrifuge tube, combine 50 µL of urine (or supernatant) with 200 µL of a solution containing the internal standard, this compound, in a suitable diluent (e.g., 0.1% formic acid in water). The final concentration of the internal standard should be optimized based on the expected range of endogenous suberic acid.

-

Vortex the mixture for 10 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2 Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of organic acids.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

4.1.3 Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Suberic Acid 173.1 129.1 15 | this compound | 177.1 | 133.1 | 15 |

4.1.4 Method Validation

A full method validation should be performed according to established guidelines, including the assessment of:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of suberic acid into a surrogate matrix (e.g., synthetic urine or a pooled urine sample from healthy individuals) containing a fixed concentration of this compound.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effects: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

-

Stability: Assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

GC-MS Method for Dicarboxylic Acids

For laboratories equipped with GC-MS instrumentation, the following protocol provides a general workflow for the analysis of dicarboxylic acids, including suberic acid. This method requires a derivatization step to increase the volatility of the analytes.

4.2.1 Sample Preparation and Derivatization

-

To 1 mL of urine, add a known amount of a suitable stable isotope-labeled internal standard for dicarboxylic acids.

-

Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

-

After cooling, the sample is ready for GC-MS analysis.

4.2.2 Gas Chromatography-Mass Spectrometry Conditions

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized organic acids, for example, starting at 80°C and ramping up to 300°C.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the various organic acids present, or selected ion monitoring (SIM) mode for targeted quantification of specific compounds like suberic acid.

Conclusion

This compound is an indispensable tool in the field of metabolic research, enabling the accurate and precise quantification of its endogenous counterpart, suberic acid. As a key biomarker for MCAD deficiency and other disorders of fatty acid oxidation, the reliable measurement of suberic acid is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The detailed methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate the analysis of suberic acid into their studies, ultimately contributing to a better understanding and management of these complex metabolic diseases.

References

- 1. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. byjus.com [byjus.com]

- 6. microbenotes.com [microbenotes.com]

- 7. hmdb.ca [hmdb.ca]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development and clinical research, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of an internal standard (IS) is a fundamental strategy to control for the inherent variability of the analytical process. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard.[1][2][3] This in-depth technical guide delves into the core principles, practical applications, and critical considerations for leveraging these powerful tools to ensure the generation of high-quality, reproducible, and defensible data.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS).[4] In this technique, a known quantity of a deuterated analog of the analyte is introduced into the sample at the earliest possible stage of the sample preparation process.[4] This deuterated standard is chemically and structurally identical to the analyte of interest, with the only difference being that one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[4][5]

This near-identical physicochemical nature ensures that the deuterated standard and the analyte behave in a virtually identical manner throughout the entire analytical workflow.[1][5] They will experience the same degree of sample loss during extraction and cleanup, the same derivatization efficiency, and, most critically, the same response to matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1][4] Because the mass spectrometer can readily distinguish between the analyte and the heavier deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their respective signals can be measured.[1] This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to experimental variability. By normalizing the analyte's response to that of the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved.[6]

The logical relationship illustrating how a deuterated internal standard compensates for analytical variability is depicted in the following diagram:

Advantages Over Structural Analogs

Before the widespread availability of deuterated standards, structural analogs were commonly used as internal standards. These are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[1] While they can compensate for some variability, they have significant drawbacks compared to their deuterated counterparts.

The most significant advantage of a deuterated standard is its ability to co-elute with the analyte during liquid chromatography (LC).[6] This ensures that both compounds experience the exact same matrix effects at the same time. Structural analogs, due to their different chemical structure, will almost always have a different retention time, meaning they are not subjected to the same co-eluting matrix components and therefore cannot accurately correct for ion suppression or enhancement.[6]

Key Advantages of Deuterated Internal Standards:

-

Superior Correction for Matrix Effects: Co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, leading to more reliable quantification.[4][6]

-

Improved Accuracy and Precision: By effectively normalizing for variations in extraction recovery, injection volume, and ionization efficiency, deuterated standards significantly enhance the accuracy and precision of an assay.[4]

-

Enhanced Method Robustness: Analytical methods employing deuterated standards are less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches, laboratories, and instruments.[2]

Quantitative Data Presentation: Performance Comparison

The theoretical advantages of deuterated internal standards are consistently demonstrated in experimental data. The following tables summarize quantitative data from studies that have compared the performance of deuterated internal standards to structural analog internal standards in bioanalytical assays.

Table 1: Comparison of Assay Precision for Sirolimus in Whole Blood

| Internal Standard Type | Analyte Concentration (ng/mL) | Inter-patient Assay Imprecision (CV%) |

| Deuterated (SIR-d3) | Low | 5.7% |

| Medium | 3.8% | |

| High | 2.7% | |

| Structural Analog (DMR) | Low | 9.7% |

| Medium | 8.1% | |

| High | 7.6% | |

| Data adapted from a study on the immunosuppressant drug sirolimus, demonstrating the consistently lower coefficient of variation (CV), and thus higher precision, achieved with the deuterated internal standard.[6] |

Table 2: Comparison of Accuracy and Precision for Kahalalide F in a Biological Matrix

| Internal Standard Type | Mean Bias (Accuracy) | Standard Deviation (Precision) |

| Deuterated (D8-IS) | 100.3% | 7.6% |

| Structural Analog | 96.8% | 8.6% |

| This comparative analysis for the depsipeptide kahalalide F shows a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[7] |

Table 3: Validation Summary for Five Immunosuppressants using Deuterated Internal Standards

| Analyte | Linearity Range | Inter-Assay Precision (CV%) | Inter-Assay Accuracy |

| Cyclosporine A | 2 - 1250 ng/mL | 2.5 - 12.5% | 90 - 113% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 2.5 - 12.5% | 90 - 113% |

| Sirolimus | 0.6 - 49.2 ng/mL | 2.5 - 12.5% | 90 - 113% |

| Everolimus | 0.5 - 40.8 ng/mL | 2.5 - 12.5% | 90 - 113% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 2.5 - 12.5% | 90 - 113% |

| This table presents key validation parameters for a multiplexed LC-MS/MS method for therapeutic drug monitoring, demonstrating the excellent performance achievable with deuterated internal standards.[8] |

Experimental Protocols

The successful implementation of deuterated standards requires meticulous attention to detail in every step of the analytical workflow. Below are detailed methodologies for key experiments cited in the literature.

General Workflow for Bioanalytical Assays

A typical workflow for a quantitative bioanalytical assay using a deuterated internal standard is illustrated below.

Protocol for Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood

This protocol is adapted for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus.[9][10]

1. Materials:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in a methanol/water mixture.

-

LC-MS/MS system equipped with a C18 or phenyl-hexyl column.

2. Sample Preparation:

-

To 50 µL of whole blood sample, calibrator, or quality control sample, add the deuterated internal standard mix.

-

Add 250 µL of the zinc sulfate precipitation reagent.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge for 5 minutes at high speed (e.g., >10,000 x g).

-

Transfer the supernatant to a clean vial for analysis.[9]

3. LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

4. Data Analysis:

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[9]

Protocol for Vitamin D Metabolite Analysis in Human Serum

This protocol is for the quantification of vitamin D metabolites using synthesized deuterated internal standards.[11]

1. Materials:

-

Human serum samples.

-

Deuterated internal standards solution (e.g., 25(OH)D3-d3).

-

Supported liquid extraction (SLE) column.

-

Elution solvent: Hexane/ethyl acetate (1/1, v/v).

-

Derivatization reagent (e.g., Cookson-type reagent) to improve ionization efficiency.

-

LC-MS/MS system.

2. Sample Preparation:

-

Mix an aliquot of serum (100 µL) with the deuterated internal standards solution (200 µL).

-

Load the mixture onto an SLE column.

-

Elute the analytes and internal standards three times with 600 µL of the elution solvent.

-

Combine the eluates and evaporate to dryness in a centrifugal evaporator.

-

Perform derivatization of the dried extract to enhance MS sensitivity.

3. LC-MS/MS Analysis and Quantification:

-

Reconstitute the derivatized sample in an appropriate solvent.

-

Inject the sample into the LC-MS/MS system for analysis.

-

Quantify the vitamin D metabolites using the isotope dilution method with constructed calibration curves.[11]

Critical Considerations and Best Practices

While deuterated internal standards are incredibly powerful, their successful implementation requires careful consideration of several factors:

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk from the natural M+1 and M+2 isotopes of the analyte.[1]

-

Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[1] Exchange can lead to a loss of the mass difference between the analyte and the standard.

-

Isotopic Purity: The deuterated standard must have a high degree of isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte present in the standard, which could lead to an underestimation of the analyte's concentration.

-

Chemical Purity: The standard must be free from chemical impurities that could interfere with the analysis by co-eluting with the analyte or the standard itself.[1]

-

Isotope Effect: A slight chromatographic shift between the analyte and the deuterated standard, known as the "isotope effect," can sometimes occur.[1] This is due to the slightly stronger C-D bond compared to the C-H bond. While usually minor, this effect should be evaluated during method development to ensure it does not impact quantification, especially with narrow chromatographic peaks.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the target analyte makes them the gold standard for compensating for the myriad sources of variability inherent in the analysis of complex samples.[2] By providing a reliable internal reference, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, robust, and reproducible data with the utmost confidence, ensuring the integrity of bioanalytical results in both research and regulated environments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. mdpi.com [mdpi.com]

Unveiling Protein Dynamics: A Technical Guide to Suberic Acid-d4 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated suberic acid derivatives, specifically Bis(sulfosuccinimidyl)suberate-d4 (BS3-d4), in the field of proteomics. The core focus is on a powerful technique known as quantitative cross-linking mass spectrometry (QCLMS), which provides invaluable insights into protein conformational changes and dynamic protein-protein interactions (PPIs). This guide will delve into the experimental protocols, data analysis, and visualization of results, empowering researchers to leverage this technology in their own studies.

Introduction: The Power of Isotopic Labeling in Structural Proteomics

Understanding the dynamic nature of proteins is crucial for elucidating their biological functions and for the development of targeted therapeutics. While traditional structural biology techniques provide static snapshots of proteins, methods that can capture conformational changes in solution are essential. Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a robust tool for mapping protein topology and interactions.[1][2]

The introduction of stable isotope-labeled cross-linkers, such as BS3-d4, has transformed XL-MS into a quantitative technique. BS3 is a homo-bifunctional, amine-reactive cross-linker with an 8-carbon spacer arm derived from suberic acid.[3][4] Its deuterated form, BS3-d4, is chemically identical to the non-deuterated (d0) version but carries four deuterium atoms, resulting in a 4 Dalton mass difference. This mass difference allows for the precise quantification of cross-linked peptides from two different protein states in a single mass spectrometry experiment.[5]

The fundamental principle of QCLMS lies in comparing the extent of cross-linking of a protein in two different states (e.g., apo vs. ligand-bound, or phosphorylated vs. dephosphorylated). One state is treated with the "light" (d0) cross-linker, while the other is treated with the "heavy" (d4) version. The samples are then mixed, digested, and analyzed by LC-MS/MS. The relative intensities of the resulting d0 and d4-labeled cross-linked peptide pairs directly reflect the changes in protein conformation or interaction between the two states.[1][6]

Core Application: Probing Conformational Changes with Comparative Cross-Linking

A primary application of suberic acid-d4 derivatives in proteomics is the comparative analysis of protein conformations. This approach is particularly powerful for studying dynamic protein complexes and the effects of stimuli such as ligand binding, post-translational modifications, or drug interactions.[1]

Experimental Workflow

The general workflow for a comparative cross-linking experiment using BS3-d0/d4 is a multi-step process that requires careful optimization.[1][7]

Quantitative Data Presentation

The output of a QCLMS experiment is a series of ratios of d4 to d0 cross-linked peptide intensities. These ratios indicate whether a particular protein region becomes more or less conformationally constrained upon stimulation. A ratio of ~1 suggests no change, a ratio >1 indicates increased cross-linking in state B, and a ratio <1 suggests decreased cross-linking.

Table 1: Quantitative Analysis of Intersubunit Cross-Links in Spinach Chloroplast ATP Synthase

The following table presents data from a study on spinach chloroplast ATP synthase (cATPase), where the untreated enzyme was cross-linked with BS3-d0 and the dephosphorylated enzyme was cross-linked with BS3-d4. The data shows a significant decrease in the intensity of inter-protein cross-links upon dephosphorylation, suggesting a conformational change leading to subunit dissociation or rearrangement.[7]

| Cross-Linked Subunits | Cross-Linked Residues | d4/d0 Ratio (Dephosphorylated/Untreated) | Fold Change |

| α - β | LYS373 - LYS162 | ~0.1 | ~10-fold decrease |

| α - γ | LYS297 - LYS4 | ~0.2 | ~5-fold decrease |

| α - ε | LYS188 - LYS41 | ~0.33 | ~3-fold decrease |

| β - γ | LYS435 - LYS4 | ~0.1 | ~10-fold decrease |

| β - δ | LYS13 - LYS175 | ~0.25 | ~4-fold decrease |

| γ - δ | LYS203 - LYS175 | ~0.14 | ~7-fold decrease |

Note: The ratios are approximated from the reported three- to tenfold reduction in intensity.[7]

Detailed Experimental Protocols

This section provides a more detailed methodology for performing a comparative cross-linking experiment.

Reagent Preparation

-

BS3-d0 and BS3-d4 Stock Solutions: Dissolve BS3-d0 and BS3-d4 in an appropriate aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 25 mM immediately before use.[1]

Cross-Linking Reaction

-

Protein Preparation: Prepare two aliquots of the protein of interest at the same concentration (typically 1 mg/mL) in two different conformational states (State A and State B).[1]

-

Cross-Linker Addition: Add the BS3-d0 stock solution to the protein in State A and the BS3-d4 stock solution to the protein in State B. The optimal protein-to-cross-linker ratio needs to be determined empirically but a starting point is a 1:3 mass ratio of protein to cross-linker.[8]

-

Incubation: Incubate the reactions for 1 hour at 25°C with gentle mixing.[1]

-

Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM, and incubate for 30-45 minutes at 25°C.[5][8]

Sample Processing for Mass Spectrometry

-

Sample Pooling: Mix the BS3-d0 and BS3-d4 cross-linked samples in a 1:1 molar ratio.[1]

-

SDS-PAGE: Separate the pooled, cross-linked proteins on a 1D SDS-PAGE gel. This step helps to confirm successful cross-linking (indicated by the appearance of higher molecular weight bands) and to separate the cross-linked complex from non-cross-linked proteins.[1]

-

In-Gel Digestion: Excise the protein bands of interest from the gel. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.[5]

-

Peptide Extraction and Desalting: Extract the peptides from the gel slices and desalt them using C18 StageTips or a similar method prior to LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. The co-eluting d0 and d4 cross-linked peptide pairs will appear in the MS1 spectra as doublets separated by 4 Da (or multiples thereof, depending on the charge state).[1][5]

Data Analysis and Visualization

The analysis of QCLMS data requires specialized software to identify the cross-linked peptides and quantify the d0/d4 ratios.

Data Analysis Workflow

Signaling Pathway Visualization: ATP Synthase Regulation

The study on cATPase provides a clear example of how QCLMS can be used to understand the regulation of a protein complex. Dephosphorylation of the enzyme leads to a conformational change that affects the interaction between its subunits.[7]

Conclusion

The use of this compound derivatives, such as BS3-d4, in quantitative proteomics offers a powerful approach to study the dynamics of protein structures and interactions. The ability to obtain quantitative data on conformational changes provides a deeper understanding of protein function and regulation. This technical guide provides a framework for researchers to implement QCLMS in their own work, from experimental design to data interpretation. As mass spectrometry technology and data analysis software continue to evolve, the application of deuterated cross-linkers is poised to become an even more indispensable tool in the fields of structural biology and drug discovery.

References

- 1. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. fishersci.ie [fishersci.ie]

- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative cross-linking and mass spectrometry of an intact F-type ATPase suggest a role for phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Quantitative Analysis of Suberic Acid in Biological Matrices using Suberic Acid-d4 as an Internal Standard by GC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of suberic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates suberic acid-d4 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This document provides a comprehensive protocol, including sample extraction, derivatization, and GC-MS parameters, making it a valuable resource for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid that has been identified as a potential biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation. Accurate and reliable quantification of suberic acid in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its role in various physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of dicarboxylic acids like suberic acid is challenging due to their low volatility and high polarity. Chemical derivatization is therefore essential to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.